![molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5](/img/structure/B14591742.png)
Triethoxy[(2-methylphenoxy)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound with the molecular formula C14H24O4Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.
Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
科学研究应用
Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for bioanalytical applications, such as the immobilization of biomolecules on silicon-based sensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
作用机制
The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
相似化合物的比较
Similar Compounds
Triethoxysilane: A simpler silane with the formula HSi(OC2H5)3, used in hydrosilylation reactions.
Trimethoxy(2-phenylethyl)silane: A phenyl-functionalized trialkoxy silane used as a siloxane-based precursor.
Triethoxymethylsilane: Used in non-metal surface treatments and as a cross-linking agent.
Uniqueness
Triethoxy[(2-methylphenoxy)methyl]silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and resistant coatings.
属性
CAS 编号 |
61464-01-5 |
|---|---|
分子式 |
C14H24O4Si |
分子量 |
284.42 g/mol |
IUPAC 名称 |
triethoxy-[(2-methylphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3 |
InChI 键 |
KBZOMTGSYPBVAV-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](COC1=CC=CC=C1C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


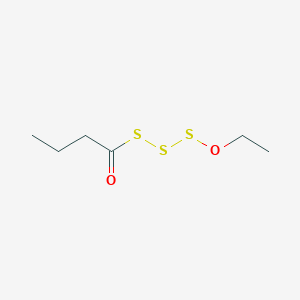
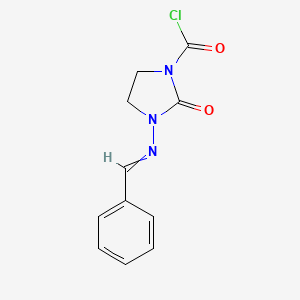
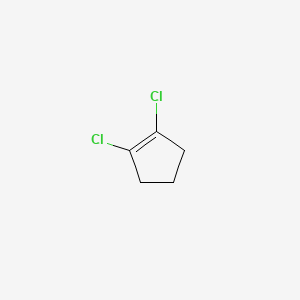


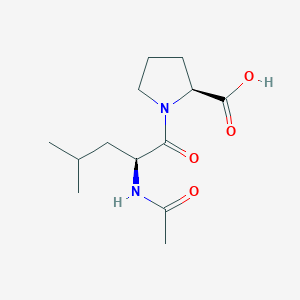
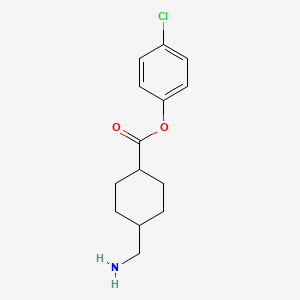
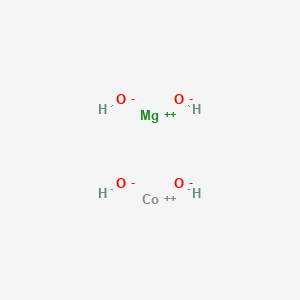
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
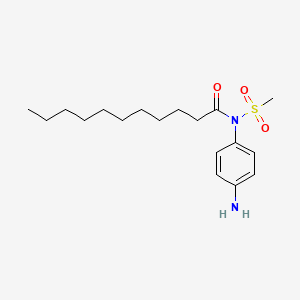
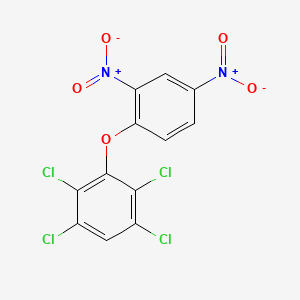
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
